molecular formula C18H28N2O4 B8084612 (S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B8084612
M. Wt: 336.4 g/mol
InChI Key: LZISSVALKSURRS-HNNXBMFYSA-N
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Description

(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group of lysine with a Boc group, followed by the introduction of the benzyl ester. The general synthetic route can be summarized as follows:

    Protection of the Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Benzyl Ester: The carboxyl group of the Boc-protected lysine is then esterified with benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the free amino acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the Boc protecting group and benzyl ester.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to form amides.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

    Hydrolysis: The major products are the free amino acid and the corresponding alcohol (benzyl alcohol).

    Substitution: The major products are amides or other substituted derivatives, depending on the reagents used.

Scientific Research Applications

(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate involves its reactivity as an amino acid derivative. The Boc protecting group provides stability during synthetic transformations, while the benzyl ester allows for selective deprotection and further functionalization. The compound interacts with various molecular targets, including enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a methyl ester instead of a benzyl ester.

    (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a tert-butyl ester instead of a benzyl ester.

Uniqueness

(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is unique due to the presence of the benzyl ester, which provides distinct reactivity and stability compared to other esters. This makes it particularly useful in peptide synthesis and other applications where selective deprotection and functionalization are required.

Properties

IUPAC Name

benzyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-15(11-7-8-12-19)16(21)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZISSVALKSURRS-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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